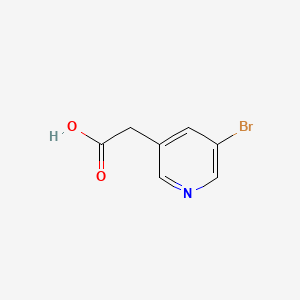

5-Bromo-3-pyridylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETIDNDXXGCJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384362 | |

| Record name | 5-BROMO-3-PYRIDYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-12-8 | |

| Record name | 5-BROMO-3-PYRIDYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromopyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-pyridylacetic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-pyridylacetic acid, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, synthetic pathways, reactivity, and critical applications, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound belongs to the class of pyridylacetic acids, which are derivatives of the highly prevalent pyridine heterocycle. The pyridine ring is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, including vitamins B3 and B6.[1] The strategic placement of a bromine atom and an acetic acid moiety on the pyridine ring makes this compound a particularly valuable and versatile intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and dyestuffs.[2][3][4] Its structure allows for diverse chemical modifications, making it a cornerstone for building libraries of novel compounds in drug discovery programs.

Molecular Structure and Chemical Identifiers

The unique arrangement of functional groups dictates the compound's reactivity and utility. The bromine atom at the 5-position provides a handle for cross-coupling reactions, while the acetic acid group at the 3-position can be readily converted into esters, amides, or other functional derivatives.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 39891-12-8 | [3][5][6] |

| Molecular Formula | C₇H₆BrNO₂ | [2][3][5] |

| Molecular Weight | 216.03 g/mol | [4][6] |

| IUPAC Name | 2-(5-bromopyridin-3-yl)acetic acid | [3] |

| Synonyms | 5-Bromo-3-pyridineacetic acid, (5-Bromopyridin-3-Yl)Acetic Acid | [2][5] |

| InChI Key | UETIDNDXXGCJCE-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)CC1=CC(Br)=CN=C1 |[3] |

Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white, pale brown, or cream to orange powder/lumps | [2][3] |

| Melting Point | 182-185 °C | [7] |

| Boiling Point | 349.9 °C at 760 mmHg | [7] |

| Density | 1.71 g/cm³ | [7][8] |

| Solubility | Soluble in polar solvents like water and alcohols. Sparingly soluble (15 g/L at 25 °C, calculated). | [2][8] |

| LogP | 1.47120 |[7] |

Safety and Handling: this compound requires careful handling. According to safety data sheets, it is classified with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Should be stored sealed in a dry environment at room temperature.[6]

Synthesis and Reactivity

Synthetic Strategies

Pyridylacetic acid derivatives are typically synthesized from readily available halopyridines or by activating pyridine-N-oxides.[9] Synthetic routes often involve palladium-catalyzed cross-coupling reactions or direct SNAr reactions with activated methylene compounds like malonates, followed by hydrolysis and decarboxylation.[9]

A modern and efficient approach involves a three-component synthesis. This method leverages the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and then as electrophiles for ring-opening and decarboxylation by various nucleophiles.[9][10] This strategy is advantageous as it allows for the convenient construction of substituted pyridylacetic acid derivatives in a single streamlined process.[9]

References

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 2. CAS 39891-12-8: this compound | CymitQuimica [cymitquimica.com]

- 3. 5-Bromo-3-pyridineacetic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 39891-12-8 [m.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 39891-12-8|this compound|BLD Pharm [bldpharm.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. CAS # 39891-12-8, 5-Bromo-3-pyridineacetic acid, (5-Bromopyridin-3-yl)acetic acid, 2-(5-Bromopyridin-3-yl)acetic acid, this compound - chemBlink [chemblink.com]

- 9. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Bromo-3-pyridylacetic Acid: Structure, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-3-pyridylacetic Acid

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and a carboxylic acid moiety, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of the structure, physicochemical properties, and characteristic reactivity of this compound, with a focus on its application in key synthetic transformations. Detailed, field-proven protocols for Suzuki-Miyaura coupling, amide bond formation, and esterification are presented to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

This compound is typically a white to off-white solid, soluble in polar organic solvents.[2] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39891-12-8 | |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| IUPAC Name | 2-(5-Bromopyridin-3-yl)acetic acid | |

| Melting Point | 182-185 °C | |

| Boiling Point | 349.9 °C at 760 mmHg | |

| Appearance | White to off-white solid | [2] |

The molecule's reactivity is dictated by three key features: the electron-deficient pyridine ring, the carboxylic acid functional group, and the bromine substituent. The pyridine nitrogen acts as a mild base and can coordinate to metal catalysts, influencing reaction outcomes. The acetic acid side chain provides a handle for forming amides, esters, and other derivatives. The bromine atom at the 5-position is the primary site for cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding the interplay of these groups is crucial for designing successful synthetic strategies.

The Dual Role of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. In the context of cross-coupling reactions, the pyridine nitrogen can coordinate to the palladium catalyst, which can either be beneficial or detrimental depending on the specific reaction conditions and ligands employed.

The Versatility of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives. The most common transformations include:

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer-Speier esterification) or using coupling agents.[3][4]

-

Amide Bond Formation: Coupling with a primary or secondary amine using a variety of activating agents. This is a cornerstone reaction in drug discovery.[5][6]

The Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the 5-position is the key to unlocking the synthetic potential of this molecule. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups at this position. The electron-deficient nature of the pyridine ring can make oxidative addition to the C-Br bond more challenging compared to electron-rich aryl bromides, often necessitating the use of electron-rich phosphine ligands and specific base/solvent systems to achieve high efficiency.[7][8]

Key Synthetic Transformations and Experimental Protocols

The following sections provide detailed, step-by-step protocols for three of the most important synthetic transformations involving this compound. These protocols are designed to be robust and reproducible, forming a self-validating system for the synthesis of novel derivatives.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] For this compound, this reaction is typically performed on the corresponding ester to avoid potential complications with the free carboxylic acid.

-

Esterification Prior to Coupling: The free carboxylic acid can interfere with the Suzuki coupling by reacting with the base or coordinating to the palladium catalyst in a non-productive manner. Converting it to an ester protects this functionality and improves the reaction's efficiency.

-

Palladium Catalyst and Ligand: A Pd(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is common. For electron-deficient bromopyridines, electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step.[7]

-

Base: The base is crucial for activating the organoboron species. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.[11]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[9] Rigorous degassing of the solvent is essential to prevent oxidation and deactivation of the palladium catalyst.[11]

This protocol describes a typical procedure for the coupling of the methyl ester of this compound with an arylboronic acid.

Step 1: Esterification of this compound

-

To a solution of this compound (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl 5-bromo-3-pyridylacetate, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine methyl 5-bromo-3-pyridylacetate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, to achieve a concentration of ~0.1 M with respect to the starting bromide).

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Caption: Workflow for the synthesis of methyl 5-aryl-3-pyridylacetate.

Amide Bond Formation: Accessing a Key Pharmacophore

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[5][12] Coupling this compound with a diverse range of amines provides access to a vast chemical space for drug discovery. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[13][14]

-

Coupling Reagent (HATU): HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This intermediate readily reacts with the amine nucleophile.[15] The formation of this active ester is rapid and efficient, leading to high yields of the amide product with minimal side reactions.[16]

-

Base (DIPEA): A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, allowing it to react with HATU. It also neutralizes the acidic byproducts of the reaction.[13]

-

Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.[16] Anhydrous conditions are important to prevent hydrolysis of the activated ester intermediate.

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the primary or secondary amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Caption: Two-stage process of HATU-mediated amide bond formation.

Fischer-Speier Esterification: A Classic Transformation

The Fischer-Speier esterification is a classic and atom-economical method for synthesizing esters from carboxylic acids and alcohols, using a strong acid as a catalyst.[4][17] This reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.

-

Acid Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][18]

-

Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[15]

-

Removal of Water: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the products. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly with less volatile alcohols.[4]

-

Dissolve this compound (1.0 eq) in the desired alcohol (e.g., ethanol, used in large excess as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the product by column chromatography or distillation if necessary.[19]

Caption: Equilibrium nature of the Fischer-Speier esterification.

Safety and Handling of Brominated Pyridines

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions. Brominated organic compounds, in general, should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling this compound.[20][21]

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[22]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[23]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[20] Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling any chemical.

Conclusion: A Versatile Scaffold for Innovation

This compound is a valuable and versatile building block that provides a robust platform for the synthesis of a wide array of novel compounds. Its strategic combination of a reactive bromine atom and a modifiable carboxylic acid group makes it an indispensable tool for researchers in drug discovery and agrochemical development. By understanding its core reactivity and employing the reliable protocols outlined in this guide, scientists can efficiently generate diverse molecular libraries and accelerate the discovery of new bioactive molecules.

References

- 1. 5-Bromo-3-pyridineacetic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. CAS 39891-12-8: this compound | CymitQuimica [cymitquimica.com]

- 3. sciencemotive.com [sciencemotive.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. scienceinfo.com [scienceinfo.com]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 21. ehs.providence.edu [ehs.providence.edu]

- 22. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 23. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

(5-Bromopyridin-3-Yl)Acetic Acid: An In-Depth Technical Guide on Its Core as a Synthetic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-3-Yl)Acetic Acid is a heterocyclic compound whose significance in the biomedical field is primarily rooted in its role as a versatile synthetic intermediate rather than a pharmacologically active agent with a defined mechanism of action. This technical guide provides a comprehensive overview of its chemical properties, synthetic utility, and the broader context of pyridine derivatives in drug discovery. While direct mechanism of action studies on this specific molecule are not publicly available, this guide will explore the known biological activities of structurally related brominated pyridine compounds to offer insights into its potential, yet unproven, pharmacological relevance. The document is intended to serve as a foundational resource for researchers utilizing this and similar building blocks in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental structural motif in a vast number of pharmaceutical agents and biologically active molecules.[1][] Its presence is critical to the efficacy of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4] The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as basicity, the ability to form hydrogen bonds, and enhanced water solubility, which are often crucial for favorable drug-target interactions and pharmacokinetic profiles.[][5]

The strategic functionalization of the pyridine scaffold is a cornerstone of modern drug design. The introduction of substituents, such as a bromine atom and an acetic acid moiety, as seen in (5-Bromopyridin-3-Yl)Acetic Acid, provides medicinal chemists with reactive handles to construct more complex and targeted molecules.[1][6] This guide will delve into the specific utility of (5-Bromopyridin-3-Yl)Acetic Acid as a valuable building block in the iterative Design-Make-Test-Analyze (DMTA) cycle of drug discovery.[7]

Physicochemical Properties and Synthetic Utility

(5-Bromopyridin-3-Yl)Acetic Acid is a solid compound with the molecular formula C7H6BrNO2.[8] Its structure features a pyridine ring substituted with a bromine atom at the 5-position and an acetic acid group at the 3-position. This dual functionality is key to its versatility in chemical synthesis.

Table 1: Physicochemical Properties of (5-Bromopyridin-3-Yl)Acetic Acid

| Property | Value | Source |

| Molecular Formula | C7H6BrNO2 | [8] |

| Molecular Weight | 216.03 g/mol | [8] |

| Appearance | Solid | [9] |

| InChIKey | UETIDNDXXGCJCE-UHFFFAOYSA-N | [8] |

The bromine atom serves as an excellent leaving group, making the molecule an ideal substrate for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.[6] The acetic acid group provides a reactive site for modifications such as amidation, esterification, or reduction.[1]

Below is a diagram illustrating the key reactive sites of (5-Bromopyridin-3-Yl)Acetic Acid that are exploited in synthetic chemistry.

Caption: Synthetic utility of (5-Bromopyridin-3-Yl)Acetic Acid.

The Role of Brominated Pyridines in Drug Discovery: A Landscape of Potential Biological Activity

While direct studies on the mechanism of action of (5-Bromopyridin-3-Yl)Acetic Acid are not available, the broader class of brominated pyridine derivatives has shown significant potential across several therapeutic areas.[10] The introduction of a bromine atom can modulate the electronic properties and lipophilicity of the pyridine ring, influencing its pharmacokinetic profile and biological activity.[10]

Anticancer Activity

Numerous brominated pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines.[10] The pyridine scaffold itself is present in many anticancer agents, where it can be involved in inhibiting kinases, androgen receptors, and tubulin polymerization, among other targets.[4] The antiproliferative activity of pyridine derivatives is often enhanced by the presence and position of specific functional groups.[11]

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents.[12] The pyridine ring is a common feature in compounds with antibacterial and antifungal properties.[12] Brominated pyridines have also shown notable activity against a range of microbial pathogens, making them an area of interest in the search for new anti-infective therapies.[10]

The following workflow outlines a generalized approach for investigating the potential biological activity of a synthetic intermediate like (5-Bromopyridin-3-Yl)Acetic Acid, starting from its use in generating a compound library.

Caption: Generalized drug discovery workflow.

Experimental Protocols: Synthesis of Pyridine Derivatives

The following is a generalized, illustrative protocol for a Suzuki cross-coupling reaction, a common application for brominated pyridine intermediates. This protocol is for informational purposes and should be adapted and optimized by qualified researchers.

Protocol: Suzuki Cross-Coupling of (5-Bromopyridin-3-Yl)Acetic Acid

Objective: To synthesize a novel biaryl pyridine derivative for biological screening.

Materials:

-

(5-Bromopyridin-3-Yl)Acetic Acid

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or K3PO4)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen or Argon source

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), combine (5-Bromopyridin-3-Yl)Acetic Acid (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Solvent and Catalyst Addition: Add the solvent system (e.g., 4:1 dioxane:water) to the flask. Degas the mixture by bubbling with N2 or Ar for 15-20 minutes. Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

-

Characterization: Characterize the purified compound by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The success of the synthesis is validated through rigorous characterization of the final product. The expected shifts in NMR spectra corresponding to the new biaryl structure and the correct molecular weight confirmation by mass spectrometry are essential checkpoints.

Conclusion

(5-Bromopyridin-3-Yl)Acetic Acid is a valuable and versatile building block in medicinal chemistry. While it does not have a known, direct mechanism of action, its strategic importance lies in its ability to serve as a scaffold for the synthesis of novel compounds with the potential for a wide range of biological activities. The presence of both a reactive bromine atom and a modifiable carboxylic acid group allows for the efficient generation of diverse chemical libraries. Further research and derivatization of this and similar pyridine-based intermediates will undoubtedly continue to fuel the discovery of new and effective therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 9. 2-[(5-bromopyridin-3-yl)oxy]acetic acid | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of Brominated Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Scaffold and the Transformative Role of Bromination

The pyridine ring is a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems.[3][] The strategic introduction of a bromine atom onto the pyridine nucleus dramatically expands its synthetic utility and modulates its physicochemical properties, making brominated pyridines indispensable building blocks in contemporary research and development.[2]

This technical guide provides an in-depth exploration of the research applications of brominated pyridine compounds, with a focus on their pivotal roles in medicinal chemistry, materials science, and catalysis. We will delve into the causality behind their efficacy in these domains, provide practical experimental protocols, and offer insights into the future directions of this versatile class of compounds.

Part 1: Medicinal Chemistry - Leveraging Bromination for Therapeutic Advantage

The incorporation of bromine into pyridine-containing drug candidates can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles.[1][5] This is achieved through a combination of steric and electronic effects, as well as the bromine atom's ability to participate in halogen bonding, a crucial interaction in drug-receptor binding.

Anticancer and Antimicrobial Agents

Brominated pyridines have emerged as a promising class of compounds in the development of novel anticancer and antimicrobial agents.[1][6] Their cytotoxic and antimicrobial effects are often attributed to their ability to inhibit key enzymes or disrupt cellular processes. For instance, certain brominated pyridine derivatives have demonstrated potent in vitro activity against a range of cancer cell lines and microbial strains.[1]

Table 1: In Vitro Anticancer and Antimicrobial Activity of Selected Brominated Pyridine Compounds

| Compound Class | Target/Organism | Activity (IC50/MIC) | Reference |

| Dimeric Pyridinium Bromides | A549 (Lung Carcinoma), MDA-MB-231 (Breast Cancer) | 11.25 - 28.35 µM | [1] |

| Pyridine-bridged Combretastatin Analogues | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |

| Thienopyridine Derivatives | E. coli, B. mycoides | Not specified | [6] |

Neurological and Other Therapeutic Areas

Beyond oncology and infectious diseases, brominated pyridines are being investigated for their potential in treating a variety of other conditions. The pyridine scaffold is a common feature in drugs targeting the central nervous system, and bromination can be used to fine-tune their properties for improved efficacy and reduced side effects.[2][5]

Part 2: Materials Science - Engineering Advanced Materials with Brominated Pyridines

The unique electronic and photophysical properties of pyridine derivatives make them valuable components in the design of advanced materials.[7] Bromination provides a convenient handle for further functionalization, allowing for the precise tuning of material properties for specific applications.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, brominated pyridine derivatives have shown significant promise as hole-transporting materials (HTMs) in OLEDs.[8][9] The introduction of a bromine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLED devices.[9][10] For example, a pyrene-pyridine derivative functionalized with bromine (Py-Br) has been shown to exhibit excellent performance as an HTM in yellow OLEDs, with a high external quantum efficiency (EQE) and low efficiency roll-off.[8][9][10]

Table 2: Performance of a Brominated Pyridine-Based Hole-Transporting Material in a Yellow OLED

| Parameter | Value | Reference |

| Maximum Luminance | 17300 cd/m² | [8][9][10] |

| Maximum Current Efficiency | 22.4 cd/A | [8][10] |

| External Quantum Efficiency (EQE) | 9% | [8][9][10] |

On-Surface Chemistry and Self-Assembly

The ability of bromine atoms to participate in halogen bonding has been exploited in the field of on-surface chemistry to direct the self-assembly of molecules.[11] For instance, 4-[(4-bromophenyl)ethynyl]pyridine has been studied for its self-assembly behavior on metal surfaces, where the bromine atom plays a key role in the formation of ordered structures.[11] This bottom-up approach to creating nanostructured materials holds great potential for applications in catalysis, electronics, and sensing.

Part 3: Synthetic Chemistry - The Brominated Pyridine as a Versatile Synthetic Intermediate

Perhaps the most significant application of brominated pyridines lies in their role as versatile intermediates in organic synthesis.[2] The carbon-bromine bond is readily activated for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][12]

Cross-Coupling Reactions

Brominated pyridines are excellent substrates for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[2] These reactions are fundamental to modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2] The bromine atom serves as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle.[2] The use of brominated pyridines in these reactions allows for the synthesis of highly substituted and complex pyridine derivatives that would be difficult to access through other means.[12]

Caption: A simplified workflow of a Suzuki-Miyaura cross-coupling reaction using a brominated pyridine.

Synthesis of Brominated Pyridines

A variety of methods exist for the synthesis of brominated pyridines, with the choice of method depending on the desired substitution pattern and the nature of the starting material.[13][14] Direct bromination of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom.[15][16] However, under specific conditions, such as using oleum and bromine, bromination can be achieved.[14] More commonly, bromination is carried out on activated pyridine derivatives or through the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[13][14]

Caption: General schematic for the bromination of a pyridine derivative.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-aminopyridine

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-bromo-2-aminopyridine with an arylboronic acid, a common transformation in the synthesis of pharmaceutical intermediates.[17]

Materials:

-

3-Bromo-2-aminopyridine

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-2-aminopyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Self-Validation:

-

Reaction Monitoring: Regular analysis by TLC or LC-MS will confirm the consumption of the starting materials and the formation of the product.

-

Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

Brominated pyridine compounds are undeniably a cornerstone of modern chemical research and development. Their versatility as therapeutic agents, advanced materials, and synthetic intermediates ensures their continued importance across a multitude of scientific disciplines. As our understanding of the subtle interplay between structure and function deepens, we can expect to see the emergence of even more sophisticated applications for this remarkable class of molecules. The ongoing development of novel synthetic methodologies will further expand the accessible chemical space of brominated pyridines, paving the way for future innovations in medicine, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Figure 1 from Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 14. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characteristics of 5-Bromo-3-pyridylacetic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-3-pyridylacetic acid (CAS No: 39891-12-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and experimental causality behind the spectroscopic elucidation of this molecule. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes detailed, field-tested protocols, data interpretation, and visual aids to ensure scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an acetic acid group at the 3-position.[2] Its molecular formula is C₇H₆BrNO₂, with a molecular weight of approximately 216.03 g/mol .[1] The structural integrity and purity of this compound are paramount in synthetic applications, making robust analytical characterization essential. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and quantify purity. This guide will serve as a reference for interpreting the spectral data of this important synthetic building block.

Molecular Structure

The structural attributes of this compound—a substituted aromatic ring and a carboxylic acid moiety—give rise to a unique spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4] For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this molecule is expected to show distinct signals for the three aromatic protons on the pyridine ring, the two methylene protons of the acetic acid group, and the acidic proton of the carboxyl group. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, leading to a broad signal, but it solubilizes the compound well.[5]

Predicted ¹H NMR Spectral Data: While a publicly available, fully assigned spectrum is not readily available, a predicted spectrum can be constructed based on established chemical shift principles for substituted pyridines and acetic acids.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.6 | Doublet (d) or Singlet (s) | ~2.0 |

| H-4 | ~8.0 | Doublet (d) or Singlet (s) | ~2.0 |

| H-6 | ~8.7 | Doublet (d) or Singlet (s) | ~2.0 |

| -CH₂- | ~3.7 | Singlet (s) | N/A |

| -COOH | ~12-13 | Broad Singlet (br s) | N/A |

Causality Behind Predictions:

-

Aromatic Protons (H-2, H-4, H-6): These protons are in the deshielded region due to the aromatic ring current. The nitrogen atom and the bromine atom, being electronegative, further withdraw electron density, shifting these signals downfield. The protons will exhibit small meta-coupling to each other.

-

Methylene Protons (-CH₂-): These protons are adjacent to both the electron-withdrawing pyridine ring and the carbonyl group, placing their signal around 3.7 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its chemical shift is often concentration-dependent and the peak is typically broad.[3]

Caption: A typical workflow for NMR sample analysis.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.[7]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

-

Data Acquisition: Acquire the spectrum at ambient probe temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[3]

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.[4] We expect to see seven distinct signals: five for the pyridine ring carbons and two for the acetic acid side chain carbons.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-Br) | ~120 |

| C-3 | ~135 |

| C-2 | ~150 |

| C-4 | ~140 |

| C-6 | ~152 |

| -CH₂- | ~40 |

| -C=O | ~172 |

Causality Behind Predictions:

-

Pyridine Carbons: Carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded. The carbon bearing the bromine (C-5) is shielded by the "heavy atom effect" but its precise shift can vary.

-

Side Chain Carbons: The carbonyl carbon (-C=O) of the carboxylic acid is significantly deshielded and appears far downfield.[8] The methylene carbon (-CH₂-) is in the typical aliphatic region but is shifted downfield by the adjacent aromatic ring.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Use a ¹³C probe on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

-

Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).[9]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[10] For this compound, the key vibrational modes will be associated with the carboxylic acid group, the aromatic pyridine ring, and the carbon-bromine bond. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[11][12]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 3000-3100 | C-H stretch | Aromatic (Pyridine) |

| 2850-2960 | C-H stretch | Aliphatic (-CH₂-) |

| 1400-1600 | C=C, C=N stretch | Aromatic (Pyridine Ring) |

| 500-600 | C-Br stretch | Alkyl Halide |

Causality Behind Assignments:

-

-COOH Group: The carboxylic acid functional group gives rise to two very characteristic absorptions: a very broad O-H stretching band due to hydrogen bonding and a strong, sharp C=O stretching absorption around 1700 cm⁻¹.[13]

-

Pyridine Ring: The aromatic C-H stretches appear above 3000 cm⁻¹. The ring itself has characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[14][15]

-

C-Br Bond: The stretching vibration for the C-Br bond is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16] Take a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.[10]

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a good quality spectrum.[11]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[10]

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[2][17] A key feature to look for is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[18] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Predicted Mass Spectrum Data:

| m/z Value | Ion Identity | Comments |

| 215 / 217 | [M-H]⁻ | Deprotonated molecular ion pair. Characteristic 1:1 ratio. |

| 216 / 218 | [M]⁺˙ | Molecular ion (less common in ESI). |

| 217 / 219 | [M+H]⁺ | Protonated molecular ion pair. Characteristic 1:1 ratio. |

| 171 / 173 | [M-COOH]⁻ | Loss of the carboxyl group. |

| 136 | [M-Br]⁻ | Loss of a bromine radical. |

Causality Behind Fragmentation:

-

Molecular Ion: The most telling feature will be the M and M+2 peaks (e.g., at m/z 217 and 219 in positive mode) with a relative intensity of approximately 1:1, which is the definitive signature of a monobrominated compound.[18]

-

Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (a loss of 45 Da) and the cleavage of the C-Br bond.

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets.[19]

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode across a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition.[20]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands will be primarily due to π → π* transitions within the substituted pyridine ring.[21] The position and intensity of these bands are influenced by the substituents and the solvent polarity.[22]

Predicted UV-Vis Absorption Data:

| Transition | λmax (nm) | Solvent |

| π → π* | ~260-280 | Ethanol or Methanol |

Causality Behind Predictions:

-

Substituted pyridines typically exhibit strong absorption bands in the UV region.[23] The exact λmax can be subtly affected by the bromo and acetic acid substituents. The spectrum of the parent compound, 3-pyridylacetic acid, can serve as a useful comparison.[24]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. A concentration in the micromolar range is typical.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline reading).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

Conclusion

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and substitution pattern. IR spectroscopy validates the presence of key functional groups, particularly the carboxylic acid. Mass spectrometry confirms the molecular weight and provides definitive evidence of bromine incorporation through its characteristic isotopic pattern. Finally, UV-Vis spectroscopy characterizes the electronic properties of the pyridine chromophore. The protocols and data interpretation frameworks presented in this guide offer a robust system for the quality control and structural verification of this important chemical intermediate.

References

- 1. This compound CAS#: 39891-12-8 [m.chemicalbook.com]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound(39891-12-8) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. agilent.com [agilent.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pyridine(110-86-1) IR Spectrum [chemicalbook.com]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 20. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. researchgate.net [researchgate.net]

- 23. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 5-Bromo-3-pyridylacetic Acid

Abstract

5-Bromo-3-pyridylacetic acid is a highly versatile heterocyclic building block pivotal for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its structure features two primary, orthogonally reactive sites: a carboxylic acid moiety amenable to esterification and amidation, and a bromine-substituted pyridine ring ideal for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of synthetic strategies to access novel derivatives, complete with detailed, validated protocols for esterification, amide bond formation, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices, mechanistic insights, and robust characterization techniques are discussed to empower researchers in drug development and synthetic chemistry.

Introduction

Pyridylacetic acid derivatives are prevalent structural motifs in a wide range of pharmaceutical products.[1] The unique physicochemical properties conferred by the pyridine ring—a six-membered heteroaromatic system—make it a valuable scaffold in drug design. This compound, in particular, serves as an exceptional starting material. The carboxylic acid group provides a handle for forming esters and amides, enabling the exploration of structure-activity relationships (SAR) through modification of this side chain. Concurrently, the bromine atom at the 5-position is a key functional group for modern cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents to the core structure.[2]

This document details three primary synthetic pathways to generate a library of novel compounds from this versatile precursor. Each protocol is designed to be robust and reproducible, and is supported by a discussion of the underlying chemical principles to facilitate optimization and adaptation.

Section 1: Strategic Overview of Derivatization Pathways

The synthetic utility of this compound stems from its two distinct reactive centers. Our strategic approach involves leveraging these sites independently to generate three classes of derivatives: esters, amides, and bi-aryl compounds. This orthogonal strategy allows for the systematic and modular construction of diverse chemical entities.

Diagram 1: Key synthetic pathways from this compound.

Section 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is readily converted into esters and amides, which are fundamental linkages in many biologically active molecules.

Esterification

Esterification is a foundational reaction to modify the polarity and steric bulk of the acetic acid side chain. A standard approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions.

Causality of Experimental Choices:

-

Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

-

Excess Alcohol: Esterification is an equilibrium process. Using the alcohol as the solvent (a large excess) drives the reaction toward the product side, in accordance with Le Châtelier's principle.

-

Heat: The reaction is often slow at room temperature; heating provides the necessary activation energy to reach equilibrium faster.

Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of a coupling reagent to activate the carboxylic acid. Modern reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and minimize side reactions like racemization.[3]

Causality of Experimental Choices:

-

Coupling Reagent (HATU): HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[4] This intermediate is readily attacked by the amine to form the stable amide bond. The 7-azabenzotriazole core of HATU is known to accelerate reaction rates and suppress epimerization.[3]

-

Base (DIPEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with HATU.[5] It also neutralizes the hexafluorophosphate salt formed during the reaction.

-

Solvent (DMF): Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively dissolve the reagents and do not interfere with the reaction mechanism.

Diagram 2: A typical experimental workflow for HATU-mediated amide coupling.

Section 3: Derivatization via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[6] It involves the reaction of an organohalide (in this case, the 5-bromo position) with an organoboron species, catalyzed by a palladium(0) complex.[7]

Mechanistic Insights: The catalytic cycle is generally understood to proceed through three key steps:[6][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Causality of Experimental Choices:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common, effective, and commercially available Pd(0) source that initiates the catalytic cycle directly.[7]

-

Base (K₂CO₃ or K₃PO₄): A base is essential for the transmetalation step.[9] It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the organic group to the palladium catalyst.

-

Solvent System (Toluene/Ethanol/Water): A biphasic solvent system is often used. Toluene dissolves the organic starting material and catalyst, while water dissolves the inorganic base. Ethanol can act as a co-solvent to improve miscibility and reaction rates.

Diagram 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Methyl 2-(5-bromopyridin-3-yl)acetate

This protocol describes a classic Fischer esterification.

| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equiv. |

| This compound | 216.03 | 1.00 g | 4.63 | 1.0 |

| Methanol (MeOH) | 32.04 | 20 mL | - | Solvent |

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 0.25 mL | ~4.6 | ~1.0 |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.63 mmol).

-

Add methanol (20 mL) to the flask.

-

Carefully add concentrated sulfuric acid (0.25 mL) dropwise while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate/Hexanes) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary to yield the title compound as a solid or oil.[10]

Protocol 2: Synthesis of 2-(5-bromopyridin-3-yl)-N-benzylacetamide

This protocol details a HATU-mediated amide coupling.[11]

| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equiv. |

| This compound | 216.03 | 500 mg | 2.31 | 1.0 |

| HATU | 380.23 | 922 mg | 2.43 | 1.05 |

| Benzylamine | 107.15 | 0.28 mL | 2.54 | 1.1 |

| DIPEA | 129.24 | 0.81 mL | 4.62 | 2.0 |

| Anhydrous DMF | - | 10 mL | - | Solvent |

Procedure:

-

In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (500 mg, 2.31 mmol) in anhydrous DMF (10 mL).

-

Add HATU (922 mg, 2.43 mmol) and DIPEA (0.81 mL, 4.62 mmol) to the solution.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add benzylamine (0.28 mL, 2.54 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with 5% LiCl solution (2 x 20 mL) to remove DMF, then wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (gradient elution, e.g., 20-50% Ethyl Acetate in Hexanes) to afford the desired amide.

Protocol 3: Synthesis of 2-(5-phenylpyridin-3-yl)acetic acid

This protocol describes a Suzuki-Miyaura cross-coupling reaction.[12]

| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equiv. |

| This compound | 216.03 | 500 mg | 2.31 | 1.0 |

| Phenylboronic acid | 121.93 | 338 mg | 2.77 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 133 mg | 0.115 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 958 mg | 6.93 | 3.0 |

| Toluene/Ethanol/Water | - | 15 mL | - | 3:1:1 ratio |

Procedure:

-

To a 50 mL Schlenk flask, add this compound (500 mg, 2.31 mmol), phenylboronic acid (338 mg, 2.77 mmol), and potassium carbonate (958 mg, 6.93 mmol).

-

Add the catalyst, Pd(PPh₃)₄ (133 mg, 0.115 mmol), under a counter-flow of inert gas.

-

Seal the flask, then evacuate and backfill with an inert gas (N₂ or Argon) three times.

-

Add the degassed solvent mixture (9 mL Toluene, 3 mL Ethanol, 3 mL Water) via syringe.

-

Heat the reaction mixture to 90°C with vigorous stirring for 12-18 hours. Monitor by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Add water (20 mL) and adjust the pH to ~2-3 with 1M HCl. A precipitate should form.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the bi-aryl product.

Section 5: Characterization and Troubleshooting

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. For pyridyl derivatives, characteristic aromatic proton signals appear between 7.0-9.0 ppm.[13][14] The methylene (-CH₂-) protons of the acetic acid moiety typically appear as a singlet around 3.5-4.0 ppm.

-

Mass Spectrometry (MS): LC-MS or direct infusion MS confirms the molecular weight of the synthesized derivative.[15] For brominated intermediates, the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) should be observed.

-

Chromatography: TLC is used for reaction monitoring. HPLC can be used for purity analysis of the final compounds.

| Common Issue | Possible Cause | Suggested Solution |

| Low Yield (All Reactions) | Incomplete reaction; impure reagents; moisture. | Ensure reagents are pure and solvents are anhydrous (especially for amide coupling). Extend reaction time. Increase temperature if appropriate. |

| Amide Coupling Fails | Inactive coupling reagent; poor quality amine. | Use fresh HATU. Ensure the amine is pure and not a salt form (or add extra base). |

| Suzuki Reaction Fails | Inactive catalyst; insufficient base; oxygen present. | Use fresh catalyst. Ensure the base is anhydrous and finely powdered. Thoroughly degas solvents and maintain an inert atmosphere. |

| Multiple Products | Side reactions; decomposition. | Lower reaction temperature. For Suzuki, check for homo-coupling of boronic acid and consider a different ligand or catalyst system. |

Conclusion

This compound is a robust and versatile starting material for generating diverse libraries of novel chemical compounds. The protocols provided herein for esterification, amide coupling, and Suzuki-Miyaura cross-coupling represent reliable and scalable methods for its derivatization. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and adapt these procedures to synthesize a wide array of derivatives for applications in drug discovery and beyond.

References

- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. youtube.com [youtube.com]

- 10. PubChemLite - Methyl 2-(5-bromopyridin-3-yl)acetate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR [m.chemicalbook.com]

- 14. 4-Pyridineacetic acid hydrochloride(6622-91-9) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocol for the Suzuki Coupling of 5-bromo-3-pyridineacetic acid

Introduction: The Strategic Importance of Pyridineacetic Acid Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its modulation of pharmacokinetic properties make it a cornerstone for medicinal chemists. When functionalized with an acetic acid moiety, as in 5-bromo-3-pyridineacetic acid, the resulting scaffold presents a key building block for introducing a flexible acidic group, crucial for interacting with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the further elaboration of such scaffolds, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and predictability.[1][2][3] This document provides a detailed protocol and guiding principles for the successful Suzuki coupling of 5-bromo-3-pyridineacetic acid with various boronic acids, a transformation of significant interest in the synthesis of complex molecules for drug development.[4]

Mechanistic Considerations and Challenges in the Suzuki Coupling of Pyridine Derivatives

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination centered around a palladium catalyst.[5][6][7] However, the successful application of this reaction to heteroaromatic halides, particularly pyridine derivatives, requires careful consideration of several factors that can impede the catalytic cycle.

The "2-Pyridyl Problem" and Beyond: While the titular substrate is a 3-substituted pyridine, the challenges associated with pyridine-containing substrates are relevant. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][8] This effect is generally more pronounced for 2-substituted pyridines but can still influence the reactivity of 3- and 4-substituted analogs.

The Influence of the Carboxylic Acid Moiety: The presence of a carboxylic acid group introduces another layer of complexity. The carboxylate, formed under the basic reaction conditions, can also coordinate to the palladium catalyst, potentially forming stable complexes that are catalytically inactive.[9] Furthermore, the acidic proton can react with the base, necessitating the use of a sufficient excess of base to ensure the reaction proceeds efficiently.

To overcome these challenges, the judicious selection of the catalyst, ligand, base, and solvent system is paramount. The use of electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic steps and minimize catalyst inhibition.[10]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. Following this, transmetalation with a boronate species (formed from the boronic acid and base) occurs, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki Coupling of 5-bromo-3-pyridineacetic acid

This protocol is designed as a robust starting point for the Suzuki coupling of 5-bromo-3-pyridineacetic acid with a variety of aryl and heteroaryl boronic acids. Optimization of the reaction parameters may be necessary for specific substrates.

Reagents and Equipment

-

Substrates: 5-bromo-3-pyridineacetic acid, Aryl/Heteroaryl boronic acid

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon inlet, heating mantle or oil bath, standard laboratory glassware for workup and purification.

Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling of 5-bromo-3-pyridineacetic acid.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromo-3-pyridineacetic acid (1.0 equiv), the desired boronic acid (1.1–1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).

-